molecular formula C15H22O2 B074006 1-[(1S)-3alpha-Methyl-2alpha-(3-isopropylfuran-2-yl)cyclopentan-1alpha-yl]ethanone CAS No. 1143-46-0

1-[(1S)-3alpha-Methyl-2alpha-(3-isopropylfuran-2-yl)cyclopentan-1alpha-yl]ethanone

Cat. No. B074006
CAS RN: 1143-46-0
M. Wt: 234.33 g/mol
InChI Key: DVIZGXBTTFXQQC-LERXQTSPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1S)-3alpha-Methyl-2alpha-(3-isopropylfuran-2-yl)cyclopentan-1alpha-yl]ethanone is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as MFCP and has been synthesized using various methods.

Scientific Research Applications

New Lignan, Benzofuran, and Sesquiterpene Derivatives

A study conducted by Dobner et al. (2003) isolated new compounds including a benzofuran derivative from Leontopodium alpinum. These compounds, which structurally relate to the specified chemical, highlight the ongoing exploration in the field of natural product chemistry and the discovery of novel molecular structures Dobner et al., 2003.

Mechanochemistry of Pharmaceuticals

In a study on mechanochemistry, Andini et al. (2012) explored the application of mechanochemical treatment to pharmaceuticals, leading to the degradation of ibuprofen into various compounds, one of which shares a similar structural motif with the compound Andini et al., 2012.

Photochemistry of Adamantylacetophenones

Research by Fu et al. (1998) on the photochemistry of adamantylacetophenones, which are structurally related, provides insights into the behavior of similar compounds under light exposure Fu et al., 1998.

Photoinduced Direct Oxidative Annulation

Zhang et al. (2017) discussed the photoinduced oxidative annulation of compounds including ethanones to create functionalized polyheterocyclic ethanones. This study is relevant for understanding the reactivity of related compounds under specific conditions Zhang et al., 2017.

Diastereoselective Synthesis

Narkevitch et al. (2002) described a process for asymmetric and diastereoselective synthesis, involving compounds with cyclopentanone structures, which are relevant to the understanding of stereoselective chemical reactions Narkevitch et al., 2002.

Transformations of Norbornanes

Yates and Kaldas (1992) explored the synthesis of norbornanes with functionalized carbon substituents, providing insight into the synthetic routes and chemical behavior of structurally similar compounds Yates and Kaldas, 1992.

Isoxazolines and Isoxazoles Synthesis

Bonacorso et al. (2017) developed an effective protocol for synthesizing trifluoromethyl-substituted spirotetracyclic isoxazolines and isoxazoles. This research aids in understanding the synthesis of complex molecular structures, which can be extrapolated to similar compounds Bonacorso et al., 2017.

properties

CAS RN

1143-46-0

Product Name

1-[(1S)-3alpha-Methyl-2alpha-(3-isopropylfuran-2-yl)cyclopentan-1alpha-yl]ethanone

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

1-[(1S,2R,3R)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone

InChI

InChI=1S/C15H22O2/c1-9(2)12-7-8-17-15(12)14-10(3)5-6-13(14)11(4)16/h7-10,13-14H,5-6H2,1-4H3/t10-,13-,14-/m1/s1

InChI Key

DVIZGXBTTFXQQC-LERXQTSPSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]([C@@H]1C2=C(C=CO2)C(C)C)C(=O)C

SMILES

CC1CCC(C1C2=C(C=CO2)C(C)C)C(=O)C

Canonical SMILES

CC1CCC(C1C2=C(C=CO2)C(C)C)C(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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